Cas no 2248284-79-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate is a specialized organic compound featuring a phthalimide core linked to a chlorophenyl-substituted thiazole acetamide moiety. This structure imparts unique reactivity and potential utility in pharmaceutical or agrochemical applications. The presence of the 1,3-dioxoisoindoline group enhances electrophilic character, while the thiazole ring contributes to heterocyclic stability and bioactivity. The 2-chlorophenyl substitution may influence binding interactions in target systems. The compound’s ester linkage offers synthetic versatility for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for research in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive small molecules. Handling requires standard precautions for chlorinated and heterocyclic compounds.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate structure
2248284-79-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate
CAS No:2248284-79-7
MF:C19H11ClN2O4S
MW:398.819642305374
CID:6264991
PubChem ID:165725996
Update Time:2025-05-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6520313
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate
    • 2248284-79-7
    • Inchi: 1S/C19H11ClN2O4S/c20-15-8-4-3-7-14(15)17-21-11(10-27-17)9-16(23)26-22-18(24)12-5-1-2-6-13(12)19(22)25/h1-8,10H,9H2
    • InChI Key: GQSSUJHBYBZEPO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NC(=CS1)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 398.0128057g/mol
  • Monoisotopic Mass: 398.0128057g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 595
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6520313-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate
2248284-79-7 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate (CAS No. 2248284-79-7): Properties, Applications, and Innovations

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate (CAS No. 2248284-79-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This isoindole-derivative, characterized by a thiazole ring and a chlorophenyl substituent, exhibits remarkable potential in drug discovery and material science. Its molecular architecture combines a 1,3-dioxoisoindoline core with an ester-linked 2-(2-chlorophenyl)thiazol-4-yl moiety, making it a versatile intermediate for synthesizing bioactive compounds.

Recent studies highlight the growing interest in heterocyclic compounds like this derivative, particularly in the context of targeted drug delivery and enzyme inhibition. Researchers are actively exploring its role as a protease modulator or kinase inhibitor, aligning with current trends in precision medicine. The presence of both electron-withdrawing (chloro) and electron-donating (thiazole) groups in its structure enhances its reactivity, enabling diverse chemical modifications for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the compound’s ester linkage offers a strategic site for prodrug development, a hot topic in pharmaceutical formulation. Its hydrolytic stability under physiological conditions is being investigated to optimize bioavailability—a key concern addressed in recent PubMed and SciFinder queries. Additionally, its fluorescence properties, attributed to the conjugated isoindole-thiazole system, are being evaluated for bioimaging applications, resonating with the surge in theranostic agent research.

In agrochemistry, derivatives of 2248284-79-7 are studied for their potential as plant growth regulators or pest control agents, leveraging the chlorophenyl-thiazole motif’s known bioactivity. Environmental degradation pathways of such compounds are also a focus area, reflecting the industry’s shift toward green chemistry principles. Analytical techniques like HPLC-MS and NMR are critical for characterizing its purity, as emphasized in patent literature and quality control protocols.

The commercial demand for high-purity 2248284-79-7 is rising, driven by its utility in catalytic asymmetric synthesis and metal-organic frameworks (MOFs). Suppliers often highlight its role in cross-coupling reactions, a trending subject in organic synthesis forums. Regulatory compliance, particularly regarding REACH and GLP standards, is another frequently searched aspect, underscoring the need for transparent safety data sheets (SDS).

Future directions include exploring its nanoparticle conjugates for enhanced drug delivery, a topic dominating ACS Nano and Nature Materials discussions. With its balanced lipophilicity (LogP ~3.2 predicted) and molecular weight (~386 g/mol), this compound exemplifies the “beyond Rule of Five” space in modern medicinal chemistry. Collaborative efforts between academia and industry continue to unlock its potential, making 2248284-79-7 a compelling case study in molecular innovation.

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